[3,4-Bis(benzyloxy)phenyl]acetic Acid Methyl Ester

Physicochemical Properties Melting Point Handling

[3,4-Bis(benzyloxy)phenyl]acetic Acid Methyl Ester (CAS 15373-33-8) is a synthetic intermediate with the molecular formula C₂₃H₂₂O₄ and a molecular weight of 362.42 g/mol. It features a phenylacetic acid methyl ester core with benzyloxy protecting groups at both the 3- and 4-positions of the aromatic ring, rendering it suitable for controlled deprotection to yield catechol derivatives in multi-step synthetic sequences.

Molecular Formula C23H22O4
Molecular Weight 362.4 g/mol
CAS No. 15373-33-8
Cat. No. B3433149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3,4-Bis(benzyloxy)phenyl]acetic Acid Methyl Ester
CAS15373-33-8
Molecular FormulaC23H22O4
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
InChIInChI=1S/C23H22O4/c1-25-23(24)15-20-12-13-21(26-16-18-8-4-2-5-9-18)22(14-20)27-17-19-10-6-3-7-11-19/h2-14H,15-17H2,1H3
InChIKeyAXVNASNMWOTDCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[3,4-Bis(benzyloxy)phenyl]acetic Acid Methyl Ester (CAS 15373-33-8) – Compound Identity and Sourcing Baseline


[3,4-Bis(benzyloxy)phenyl]acetic Acid Methyl Ester (CAS 15373-33-8) is a synthetic intermediate with the molecular formula C₂₃H₂₂O₄ and a molecular weight of 362.42 g/mol . It features a phenylacetic acid methyl ester core with benzyloxy protecting groups at both the 3- and 4-positions of the aromatic ring, rendering it suitable for controlled deprotection to yield catechol derivatives in multi-step synthetic sequences . The compound is a red oil with a melting point of 41–42 °C and is typically stored at room temperature . It is commercially available as a research chemical and serves as a protected building block for the synthesis of Dopal (D533885), the reactive metabolite of dopamine .

Why [3,4-Bis(benzyloxy)phenyl]acetic Acid Methyl Ester Cannot Be Freely Substituted with Other Phenylacetic Acid Derivatives


Simple substitution with other 3,4-disubstituted phenylacetic acid derivatives (e.g., the free carboxylic acid analog, CAS 1699-61-2; the acetaldehyde analog, CAS 95301-32-9; or 3,4-dimethoxy analogs) is not recommended due to critical differences in physicochemical properties, reactivity, and synthetic pathway compatibility . The target compound exhibits a markedly lower melting point (41–42 °C) compared to its free acid analog (109 °C), which alters handling and purification protocols . The ester functional group enables direct participation in ester aminolysis and transesterification reactions without the prior activation steps required for the free carboxylic acid, thereby improving synthetic efficiency in sequences targeting amide or tetrahydroisoquinoline frameworks . Additionally, the methyl ester is a red oil, whereas the free acid is a solid, imposing different storage and solubilization requirements . These distinctions make simple interchange untenable without re-optimizing reaction conditions and purification workflows, as evidenced by the specific use of this methyl ester as an intermediate in the synthesis of Dopal (D533885) .

Quantitative Evidence Guide for [3,4-Bis(benzyloxy)phenyl]acetic Acid Methyl Ester (CAS 15373-33-8) Against Closest Analogs


Comparative Physicochemical Properties: Melting Point and Handling Differences vs. Free Carboxylic Acid Analog

Direct head-to-head comparison of reported melting points demonstrates that [3,4-Bis(benzyloxy)phenyl]acetic Acid Methyl Ester (CAS 15373-33-8) melts at 41–42 °C, whereas its closest structural analog, 2-(3,4-Bis(benzyloxy)phenyl)acetic acid (CAS 1699-61-2), melts at 109 °C . This 67–68 °C difference in melting point has significant implications for handling, storage, and purification workflows. The methyl ester is a red oil at ambient temperature, while the free acid is a crystalline solid, requiring different dissolution and precipitation protocols .

Physicochemical Properties Melting Point Handling Purification

Functional Group Reactivity: Ester Aminolysis and Transesterification vs. Carboxylic Acid Activation Requirements

The methyl ester functional group of [3,4-Bis(benzyloxy)phenyl]acetic Acid Methyl Ester enables direct nucleophilic acyl substitution (e.g., aminolysis to form amides) without requiring pre-activation of the carboxyl group . In contrast, the free carboxylic acid analog (CAS 1699-61-2) necessitates the use of coupling reagents (e.g., DCC, EDC) or conversion to an acid chloride prior to amide bond formation, adding steps and potential impurities . This functional group distinction is supported by the compound's documented application as an intermediate in the synthesis of Dopal (D533885), a dopamine metabolite, where the methyl ester is specifically employed rather than the free acid . While quantitative yield comparisons are not publicly reported in head-to-head studies, class-level inference from ester vs. acid reactivity in nucleophilic acyl substitution pathways supports the expectation of reduced step count and improved atom economy when using the methyl ester in amidation and transesterification sequences .

Synthetic Efficiency Ester Reactivity Amide Bond Formation Protecting Group Strategy

Synthetic Intermediate Validation: Established Role in Dopal (D533885) Synthesis Pathway

Multiple independent vendor and database sources confirm that [3,4-Bis(benzyloxy)phenyl]acetic Acid Methyl Ester is specifically utilized as a synthetic intermediate in the preparation of Dopal (D533885), the reactive aldehyde metabolite of dopamine . The free carboxylic acid analog (CAS 1699-61-2) and other phenylacetic acid derivatives are not cited in this specific Dopal synthesis pathway, indicating that the methyl ester is the preferred protected intermediate in this established route . The presence of the methyl ester allows for subsequent functional group manipulations (e.g., reduction to the corresponding aldehyde) that are required for the Dopal target .

Dopamine Metabolism Catecholamine Synthesis Protected Intermediate Dopal

LogP and Lipophilicity: Impact on Chromatographic Behavior and Reaction Solvent Selection

The methyl ester (CAS 15373-33-8) exhibits a predicted XLogP3 value of 4.4, whereas the free carboxylic acid analog (CAS 1699-61-2) has a predicted LogP of approximately 4.55 (ACD/LogP) and a LogD at pH 7.4 of 1.48 . The higher LogD of the ester at physiological pH reflects its greater lipophilicity under aqueous conditions, which influences chromatographic retention times, extraction efficiency, and solubility in organic reaction solvents. While the LogP difference is modest, the LogD divergence is substantial and affects practical laboratory handling .

Lipophilicity Chromatography LogP Solvent Compatibility

Physical State at Ambient Temperature: Oil vs. Crystalline Solid

At room temperature, [3,4-Bis(benzyloxy)phenyl]acetic Acid Methyl Ester is a red oil, as confirmed by multiple vendor datasheets . In contrast, the free carboxylic acid analog (CAS 1699-61-2) is a crystalline solid with a melting point of 109 °C . The oil form of the methyl ester may be advantageous for certain synthetic manipulations (e.g., direct use in neat reactions or as a solvent-free reagent) but also requires different handling precautions (e.g., reduced volatility compared to lower-melting solids) .

Physical State Formulation Handling Storage

Defined Application Scenarios for [3,4-Bis(benzyloxy)phenyl]acetic Acid Methyl Ester Based on Quantitative Evidence


Synthesis of Dopal (3,4-Dihydroxyphenylacetaldehyde) for Dopamine Metabolism Studies

This compound is documented as a direct synthetic intermediate in the preparation of Dopal (D533885), the reactive aldehyde metabolite of dopamine . The methyl ester functional group allows for subsequent reduction to the corresponding aldehyde, a key step in generating Dopal for in vitro and in vivo metabolism studies. The benzyl protecting groups enable orthogonal deprotection strategies (hydrogenolysis or acid cleavage) to reveal the catechol moiety after the ester has been manipulated . Procurement of the methyl ester, rather than the free acid analog, aligns with established literature routes and reduces the need for route re-optimization .

Building Block for Tetrahydroisoquinoline and Benzylisoquinoline Alkaloid Scaffolds

The 3,4-bis(benzyloxy)phenyl core is a structural motif found in tetrahydroisoquinoline alkaloids and their synthetic precursors . The methyl ester enables direct amide bond formation via aminolysis, facilitating the construction of tetrahydroisoquinoline frameworks without carboxylic acid activation steps . This is particularly relevant for the synthesis of norlaudanosoline analogs and related morphinan pathway intermediates, where the protected catechol and ester handle provide synthetic flexibility .

Protected Catechol Intermediate for Multi-Step Organic Synthesis

The benzyl protecting groups at the 3- and 4-positions of the aromatic ring serve as a robust protecting strategy for catechol moieties, which are prone to oxidation and side reactions in unprotected form . The methyl ester functionality provides a versatile handle for further derivatization (e.g., reduction, Grignard addition, or nucleophilic acyl substitution) while maintaining the integrity of the protected catechol . This dual protection/reactivity profile makes the compound suitable for complex molecule synthesis where orthogonal deprotection is required .

Analytical Reference and Chromatographic Method Development for Protected Dopamine Derivatives

The distinct lipophilicity (XLogP3 = 4.4) and red oil physical state of the methyl ester make it a useful reference standard for developing HPLC and LC-MS methods targeting protected dopamine metabolites . Its chromatographic behavior differs markedly from the more polar free acid analog (LogD pH 7.4 = 1.48), providing a distinct retention time benchmark for method validation and impurity profiling .

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